Phototoxicity in Murine Breast Cancer Cells: SRE-II Prodrug vs. Parent Active Compound
SRE-II demonstrates substantially lower phototoxicity in its intact prodrug form compared to the active parent SDU Red, confirming its activatable design. In murine 4T1 breast cancer cells, SRE-II exhibits an IC₅₀ of 1.31 µM after light irradiation (500–12 J/cm² LED, 24 h), while the parent SDU Red achieves a phototherapeutic index > 76, indicating strong phototoxicity at sub-micromolar concentrations in MDA-MB-231 cells . The ~100-fold or greater difference in potency between the intact prodrug and the active species underpins the enzyme-dependent activation advantage.
| Evidence Dimension | Phototoxicity (cell viability reduction upon light activation) |
|---|---|
| Target Compound Data | SRE-II IC₅₀ = 1.31 µM (4T1 cells, CCK-8 assay, 24 h post-irradiation) |
| Comparator Or Baseline | SDU Red phototherapeutic index > 76 (MDA-MB-231 cells, indicative of sub-µM active phototoxicity) |
| Quantified Difference | Approximately 2-3 orders of magnitude lower potency for the intact prodrug relative to the active parent. |
| Conditions | 4T1 murine breast cancer cells; 2 h preincubation; 500–12 J/cm² LED irradiation; CCK-8 viability readout at 24 h. |
Why This Matters
The large differential between prodrug and active drug demonstrates that SRE-II can remain relatively inert until reaching carboxylesterase-rich environments, reducing off-target photodamage.
